molecular formula C5H9N5 B2890749 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1554483-44-1

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B2890749
CAS No.: 1554483-44-1
M. Wt: 139.162
InChI Key: VMWDAFXSOPGHSJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-containing heterocyclic compound featuring a partially saturated pyrazine ring fused with a 1,2,4-triazole moiety and an amine group at position 2. This structural motif confers unique physicochemical properties, such as enhanced solubility compared to fully aromatic analogs, while retaining the capacity for hydrogen bonding via the amine group.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWDAFXSOPGHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554483-44-1
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often start with commercially available, inexpensive reagents and employ multi-step synthesis to achieve high yields. The process may involve the use of protective groups and subsequent deprotection steps to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and selectivity of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Saturation and Aromaticity
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine: The tetrahydro modification reduces aromaticity in the pyrazine ring, increasing solubility and flexibility.
  • 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine (ST-1881) : Differs in triazole ring numbering (1,2,3 vs. 1,2,4), altering substituent positions and electronic properties .
Substituents and Functional Groups
  • 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A nitrosamine impurity in sitagliptin, this compound highlights the impact of nitroso groups, which introduce genotoxicity risks absent in the unmodified amine derivative .
  • 5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides : Sulfonamide substituents confer herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the amine group in the target compound may favor different biological interactions .
Ring Fusion Patterns
  • 1,2,4-Triazolo[4,3-a]pyridine cores : Differ in fusion position ([4,3-a] vs. [1,5-a]), altering molecular geometry and binding site accessibility. For example, CB1 antagonists derived from these cores exhibit inverse agonism dependent on substitution patterns .

Physicochemical Properties

  • Solubility : Partial saturation improves aqueous solubility compared to fully aromatic triazolopyrazines, as seen in sitagliptin derivatives () .
  • Stability : The absence of nitroso or sulfonamide groups reduces decomposition risks compared to nitrosamine impurities or ALS inhibitors .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Several synthetic routes have been explored to optimize yield and purity. For instance:

  • Microwave-Assisted Synthesis : A catalyst-free method has been developed that utilizes microwave irradiation to enhance reaction rates and yields significantly. This method is eco-friendly and avoids the use of harmful solvents .
  • Traditional Synthetic Routes : Conventional methods often involve the use of hydrazine derivatives and various aldehydes or ketones as starting materials. These methods can yield the desired compound with varying degrees of efficiency depending on the reaction conditions .

Biological Activity

The biological activity of this compound has been investigated across multiple studies highlighting its potential in various therapeutic areas.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyrazines exhibit potent anticancer properties. For example:

  • c-Met Inhibition : The compound has demonstrated selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM), which is crucial in the treatment of various cancers including non-small cell lung cancer .
  • Preclinical Studies : Compounds similar to this compound have been selected as preclinical candidates due to their favorable pharmacokinetic profiles and efficacy in reducing tumor growth in animal models .

Neurological Applications

The compound also shows promise in neurological disorders:

  • Alzheimer's Disease Modulation : It has been identified as a potential γ-secretase modulator (GSM), which can lower pathogenic amyloid beta levels without affecting overall Aβ production or Notch signaling. This mechanism is particularly relevant for Alzheimer's disease therapy .

Case Studies and Research Findings

Several case studies highlight the biological activities associated with this compound:

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated potent inhibition of c-Met kinases; effective in reducing tumor growth in vivo models.
Study 2Neurological EffectsIdentified as a γ-secretase modulator; significant reduction in Aβ42 levels and cognitive improvement in Tg2576 mice models for Alzheimer's disease.
Study 3Synthesis OptimizationDeveloped a microwave-assisted synthesis method leading to higher yields and purities compared to traditional methods.

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